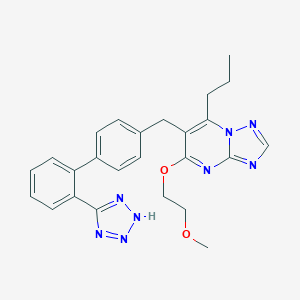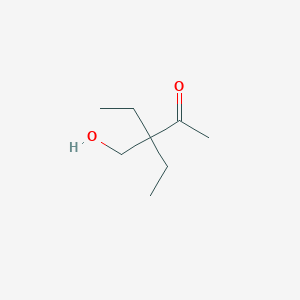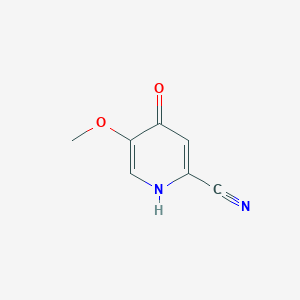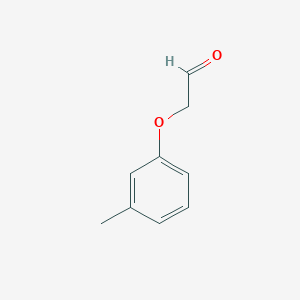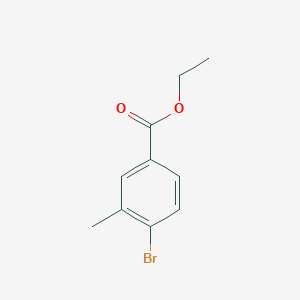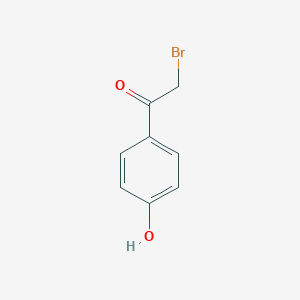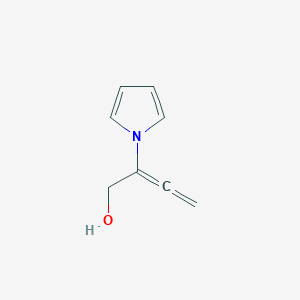
beta-Ethenylidene-1H-pyrrole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ethenylidene-1H-pyrrole-1-ethanol, also known as EP, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrole, which is a five-membered aromatic ring that contains one nitrogen atom. The beta-ethenylidene moiety in EP makes it a highly reactive molecule, which has been found to have several interesting applications in chemistry and biology.
Mechanism Of Action
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to react with a wide range of nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that beta-Ethenylidene-1H-pyrrole-1-ethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using beta-Ethenylidene-1H-pyrrole-1-ethanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of more complex molecules. However, the high reactivity of beta-Ethenylidene-1H-pyrrole-1-ethanol can also be a limitation, as it can make it difficult to control the reaction conditions.
Future Directions
There are several future directions for research on beta-Ethenylidene-1H-pyrrole-1-ethanol. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in solution. Another potential direction is to explore its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol and its potential applications in organic synthesis.
Synthesis Methods
Beta-Ethenylidene-1H-pyrrole-1-ethanol can be synthesized through several methods, including the condensation of pyrrole-2-carboxaldehyde with ethyl vinyl ether, followed by reduction of the resulting pyrrole-2-carboxylic acid with sodium borohydride. Another method involves the reaction of ethyl pyruvate with pyrrole in the presence of a base.
Scientific Research Applications
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have potential as a fluorescent probe for the detection of metal ions in solution.
properties
CAS RN |
175352-02-0 |
|---|---|
Product Name |
beta-Ethenylidene-1H-pyrrole-1-ethanol |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
InChI Key |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
Canonical SMILES |
C=C=C(CO)N1C=CC=C1 |
synonyms |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



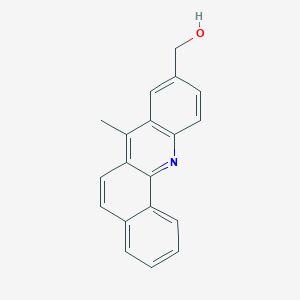
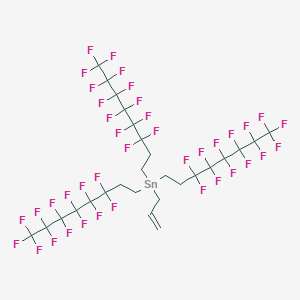
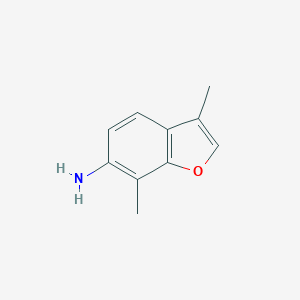
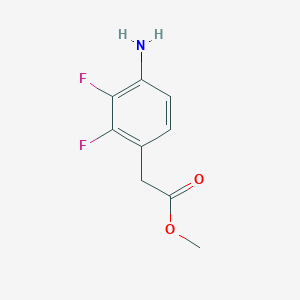
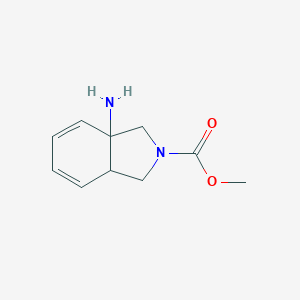
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
